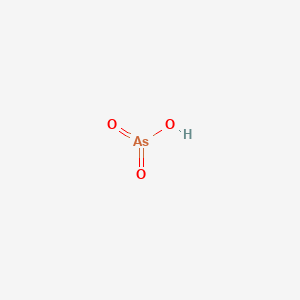![molecular formula C10H15NO4S B241090 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide](/img/structure/B241090.png)
4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide, also known as FTY720, is a synthetic compound that has been extensively studied for its potential therapeutic applications. FTY720 is a sphingosine-1-phosphate (S1P) receptor modulator, which means that it can interact with the S1P receptor and influence various cellular processes.
作用機序
4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide acts as a modulator of the S1P receptor, which is a G protein-coupled receptor that is involved in various cellular processes, including cell proliferation, migration, and survival. 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide binds to the S1P receptor and internalizes it, causing the receptor to be degraded and preventing it from signaling. This leads to the inhibition of various cellular processes, including the migration of immune cells to sites of inflammation, which is thought to be the mechanism behind the therapeutic effects of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide.
生化学的および生理学的効果
4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been shown to have various biochemical and physiological effects, including the modulation of immune cell function, the inhibition of angiogenesis (the formation of new blood vessels), and the induction of apoptosis in cancer cells. 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has also been found to reduce the levels of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various diseases.
実験室実験の利点と制限
One of the advantages of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is its specificity for the S1P receptor, which allows for targeted modulation of cellular processes. 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is also relatively stable and soluble, which makes it suitable for use in various experimental settings. However, one of the limitations of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is its potential toxicity, which can limit its use in certain experimental models.
将来の方向性
There are several future directions for the study of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide, including the development of new analogs with improved pharmacokinetic properties, the investigation of its potential therapeutic applications in other diseases, and the elucidation of its mechanism of action at the molecular level. Additionally, the combination of 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide with other drugs or therapies may enhance its therapeutic efficacy and reduce its potential toxicity.
合成法
4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide is synthesized from a precursor molecule, myriocin, which is obtained from the fermentation of the fungus Isaria sinclairii. Myriocin is converted into 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide through several chemical reactions, including the addition of a furyl group, reduction of a double bond, and oxidation of a sulfur atom. The final product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been studied extensively for its potential therapeutic applications in various diseases, including multiple sclerosis, cancer, and transplant rejection. In multiple sclerosis, 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been shown to reduce the number of relapses and slow down the progression of the disease. In cancer, 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been demonstrated to induce apoptosis (programmed cell death) in cancer cells and inhibit tumor growth. In transplant rejection, 4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide has been found to prevent the rejection of transplanted organs by suppressing the immune response.
特性
製品名 |
4-{[2-(2-Furyl)ethyl]amino}tetrahydro-3-thiophenol 1,1-dioxide |
|---|---|
分子式 |
C10H15NO4S |
分子量 |
245.3 g/mol |
IUPAC名 |
4-[2-(furan-2-yl)ethylamino]-1,1-dioxothiolan-3-ol |
InChI |
InChI=1S/C10H15NO4S/c12-10-7-16(13,14)6-9(10)11-4-3-8-2-1-5-15-8/h1-2,5,9-12H,3-4,6-7H2 |
InChIキー |
KPEFFIAJZCHOSO-UHFFFAOYSA-N |
SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CO2 |
正規SMILES |
C1C(C(CS1(=O)=O)O)NCCC2=CC=CO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4,4-dimethyl-1,1-dioxido-3-oxo-2-isothiazolidinyl)-2-methoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B241012.png)
![2-methoxy-5-(4-methyl-1,1-dioxido-3-oxo-1,2-thiazolidin-2-yl)-N-[4-(pyrrolidin-1-yl)phenyl]benzenesulfonamide](/img/structure/B241013.png)


![Tert-butyl (2-{5-[(4-fluorobenzyl)thio]-1,3,4-oxadiazol-2-yl}ethyl)carbamate](/img/structure/B241023.png)
![4-[2-(2-Methyl-6-phenylpyrimidin-4-yl)sulfanylethyl]morpholine](/img/structure/B241039.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-6-propyl-1H-pyrimidin-4-one](/img/structure/B241043.png)

![N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]butanamide](/img/structure/B241045.png)

![4-[(2-Methylcyclohexyl)amino]-2-(methylsulfanyl)-6-phenyl-5-pyrimidinecarbonitrile](/img/structure/B241056.png)
![2-[[5-cyano-6-(3-methoxy-4-propoxyphenyl)-4-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B241058.png)
